3-Ethyl-3,9-diazabicyclo[4.2.1]nonane
Overview
Description
3-Ethyl-3,9-diazabicyclo[421]nonane is a bicyclic organic compound with the molecular formula C9H18N2 It is a derivative of diazabicyclo[421]nonane, characterized by the presence of two nitrogen atoms within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane typically involves a [3+2] cycloaddition reaction. This method includes the reaction of azomethine ylides with alkenes, followed by reduction and lactamization. For instance, a one-pot methodology has been developed for the diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffolds . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and cycloaddition processes are generally scalable for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, which are integral in the synthesis of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups yields amines, while oxidation can produce oxides or other oxygen-containing derivatives.
Scientific Research Applications
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane has several scientific research applications:
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dual orexin receptor antagonists inhibit the binding of orexin peptides to their receptors, thereby modulating sleep-wake cycles and other physiological processes . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: The parent compound without the ethyl group.
Bicyclo[3.3.1]nonane derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to its parent compound and other similar structures.
Properties
IUPAC Name |
3-ethyl-3,9-diazabicyclo[4.2.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-5-8-3-4-9(7-11)10-8/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWDBILSDMYGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2CCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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